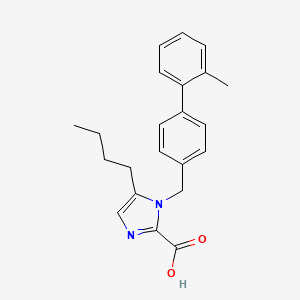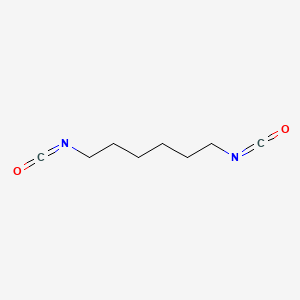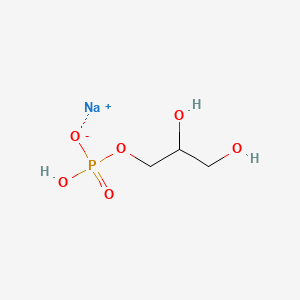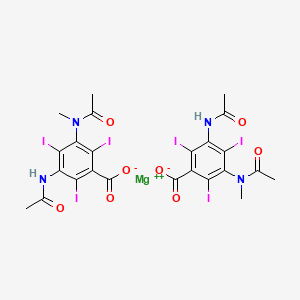
Metrizoate magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metrizoate magnesium is a chemical compound primarily used as a contrast medium in radiographic imaging. It is derived from metrizoic acid and contains magnesium ions. This compound is known for its high iodine content, which enhances the visibility of internal structures during X-ray examinations. due to its high osmolality, it presents a higher risk of allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metrizoate magnesium is synthesized by reacting metrizoic acid with magnesium ions. The reaction typically involves the following steps:
Preparation of Metrizoic Acid: Metrizoic acid is synthesized through the iodination of benzoic acid derivatives.
Formation of this compound: Metrizoic acid is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of metrizoic acid followed by its reaction with magnesium salts. The process is carried out in specialized reactors to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated or functionalized derivatives.
Scientific Research Applications
Metrizoate magnesium has been extensively used in various scientific research applications:
Chemistry: As a contrast agent in X-ray crystallography to study the structure of complex molecules.
Biology: In imaging techniques to visualize biological tissues and organs.
Medicine: Primarily used in diagnostic radiography to enhance the visibility of blood vessels, urinary tract, and other internal structures.
Industry: Utilized in non-destructive testing methods to inspect the integrity of materials and components
Mechanism of Action
Metrizoate magnesium exerts its effects by enhancing the contrast of X-ray images. The high iodine content in the compound absorbs X-rays more effectively than surrounding tissues, making the internal structures more visible. The compound is administered intravenously, and it circulates through the bloodstream, highlighting blood vessels and organs during imaging procedures .
Comparison with Similar Compounds
Metrizoic Acid: The parent compound of metrizoate magnesium, used similarly as a contrast medium.
Iopentol: A non-ionic, low-osmolar contrast medium with fewer side effects compared to this compound.
Iohexol: Another non-ionic contrast agent with similar applications but lower osmolality
Uniqueness: this compound is unique due to its high iodine content and the presence of magnesium ions, which contribute to its effectiveness as a contrast medium. its high osmolality poses a higher risk of allergic reactions compared to non-ionic contrast agents like iopentol and iohexol .
Properties
CAS No. |
20968-37-0 |
|---|---|
Molecular Formula |
C24H20I6MgN4O8 |
Molecular Weight |
1278.2 g/mol |
IUPAC Name |
magnesium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |
InChI Key |
QGZYHVVYXBFUSE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


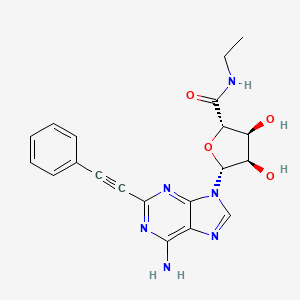
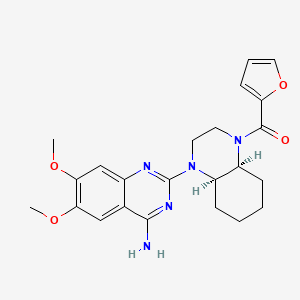
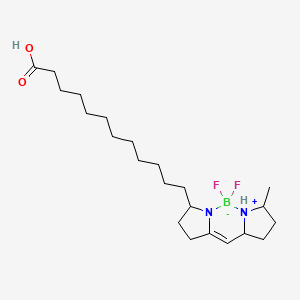

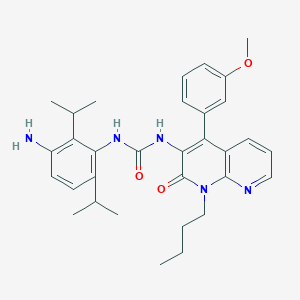
![11,13-diamino-5-(4-methylphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773978.png)
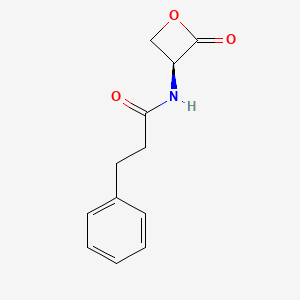
![2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10773991.png)
![(3R,6R,8S,9R,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773998.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10774001.png)
![1-(3-Chlorophenyl)-3-[4-(oxolan-2-yl)-11-propyl-3,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea](/img/structure/B10774002.png)
